molecular formula C8H6N4O3 B15420136 2-Azido-5-methyl-3-nitrobenzaldehyde CAS No. 113302-64-0

2-Azido-5-methyl-3-nitrobenzaldehyde

Cat. No.: B15420136
CAS No.: 113302-64-0
M. Wt: 206.16 g/mol
InChI Key: GNKXFUPGGQCPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-5-methyl-3-nitrobenzaldehyde is a multifunctional aromatic compound characterized by an azide group (-N₃) at position 2, a nitro group (-NO₂) at position 3, a methyl group (-CH₃) at position 5, and an aldehyde group (-CHO) at position 1 of the benzene ring. This compound’s structural complexity renders it valuable in organic synthesis, particularly in click chemistry (e.g., azide-alkyne cycloadditions) and as a precursor for pharmaceuticals or materials science applications. Its reactivity is influenced by the electron-withdrawing nitro and azide groups, which activate the aromatic ring for electrophilic substitution, while the aldehyde group provides a handle for further derivatization .

Properties

CAS No.

113302-64-0

Molecular Formula

C8H6N4O3

Molecular Weight

206.16 g/mol

IUPAC Name

2-azido-5-methyl-3-nitrobenzaldehyde

InChI

InChI=1S/C8H6N4O3/c1-5-2-6(4-13)8(10-11-9)7(3-5)12(14)15/h2-4H,1H3

InChI Key

GNKXFUPGGQCPHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N=[N+]=[N-])C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below highlights key structural differences between 2-azido-5-methyl-3-nitrobenzaldehyde and the closely related compound 2-azido-1,3-diiodo-5-nitrobenzene (CAS: 85224-42-6) :

Compound Azido Position Nitro Position Other Substituents Molecular Weight (g/mol) Key Functional Features
This compound 2 3 1-CHO, 5-CH₃ ~208.15* Aldehyde (reactive), methyl (moderate electron-donating)
2-Azido-1,3-diiodo-5-nitrobenzene 2 5 1,3-I ~446.93 Diiodo (steric hindrance, heavy atom effect)

*Calculated based on atomic composition; exact value may vary.

  • Substituent Effects :
    • The aldehyde group in this compound enhances its reactivity in nucleophilic additions (e.g., formation of Schiff bases), unlike the diiodo substituents in 2-azido-1,3-diiodo-5-nitrobenzene, which introduce steric bulk and reduce solubility.
    • The methyl group at position 5 in the target compound may slightly increase solubility in organic solvents compared to halogenated analogs.

Reactivity and Stability

  • Azide Stability : Both compounds contain an azide group, which is thermally and photolytically sensitive. However, the electron-withdrawing nitro group in the target compound may stabilize the azide via resonance, delaying decomposition .
  • Nitro Group Reactivity : The nitro group at position 3 in this compound directs electrophilic substitution to the para position (relative to the nitro group), whereas in 2-azido-1,3-diiodo-5-nitrobenzene, the nitro group at position 5 alters regioselectivity.

Pharmacological Context (Indirect Comparison)

However, this compound lacks the ribose backbone required for nucleoside analog activity, limiting its direct pharmacological relevance .

Notes on Data Limitations

  • The provided evidence lacks direct studies on this compound; comparisons are extrapolated from structural analogs.
  • Further experimental data (e.g., melting points, solubility, spectroscopic profiles) are needed to validate hypotheses about stability and reactivity.

Q & A

Q. What role does this compound play in medicinal chemistry, particularly in click chemistry or prodrug design?

  • Methodological Answer : The azide group enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. In prodrugs, the nitro group can be reduced in vivo to an amine, enhancing bioavailability. Recent studies highlight its use in synthesizing HIV protease inhibitors via triazole linkages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.